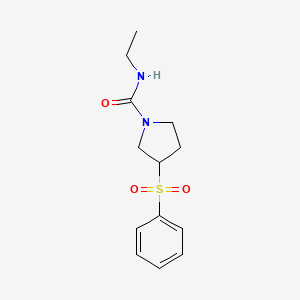
N-ethyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be approached in two ways :Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring is preferred over the trans orientation .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds have been shown to possess several important biological activities .Scientific Research Applications
Antimicrobial Activity
N-ethyl-3-(phenylsulfonyl)pyrrolidine-1-carboxamide and related compounds have been investigated for their antimicrobial properties. Research has shown that derivatives of this compound, particularly those with chloro-substituted pyrroles, exhibit potent antimicrobial activity against various pathogens, including P. aeruginosa and P. chrysogenum. This highlights the compound's potential as a basis for developing new antimicrobial agents (Syamaiah et al., 2014).
Antibacterial Activity
Further studies into the antibacterial properties of this compound derivatives have shown that these compounds, specifically sulfonamide drugs, are significant in the antibiotic revolution. A series of these derivatives demonstrated improved and excellent yields in antibacterial activity, showcasing the compound's utility in addressing antibiotic resistance issues (Ajani et al., 2012).
Catalysis in Organic Synthesis
The utility of amide derivatives of this compound in catalysis has also been explored. For instance, such derivatives have been utilized as powerful ligands in Cu-catalyzed coupling reactions. This application is particularly relevant in the synthesis of (hetero)aryl methylsulfones, a class of compounds with significant pharmaceutical importance, indicating the compound's potential in facilitating complex organic synthesis processes (Ma et al., 2017).
Organic Synthesis and Chemical Reactions
This compound serves as a precursor or intermediate in various chemical reactions and organic synthesis processes. Research has demonstrated its application in the synthesis of diverse organic compounds, including pyrrole-imidazole polyamides, highlighting its versatility and utility in organic chemistry (Choi et al., 2003).
Enzyme Inhibition for Therapeutic Applications
Derivatives of this compound have been synthesized and evaluated for their potential as enzyme inhibitors, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of diseases such as Alzheimer's, making these derivatives valuable for therapeutic applications (Khalid et al., 2014).
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-ethylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-2-14-13(16)15-9-8-12(10-15)19(17,18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHMLAZRRISWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2439694.png)
![1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2439696.png)
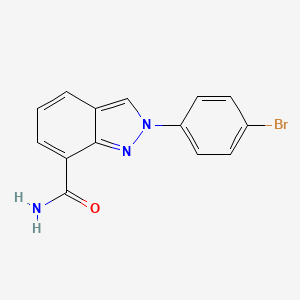
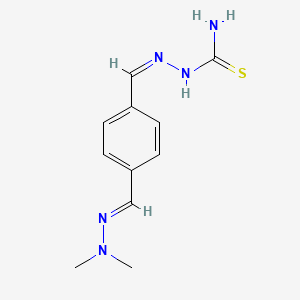


![N-cyclohexyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2439704.png)
![2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2439705.png)
![methyl 4-methyl-7-(3-methylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl sulfide](/img/structure/B2439706.png)
![N-cyclopentyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2439707.png)
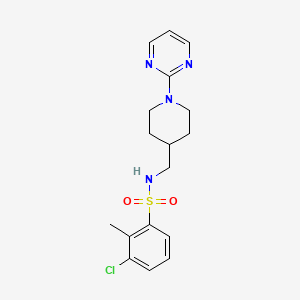
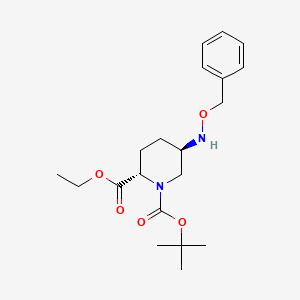
![3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2439713.png)
![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2439714.png)